molecular formula C20H13NO3 B13985848 1-Oxo-2,2-diphenyl-2H-1lambda~5~-indole-3,7-dione CAS No. 65817-75-6

1-Oxo-2,2-diphenyl-2H-1lambda~5~-indole-3,7-dione

Cat. No.: B13985848
CAS No.: 65817-75-6
M. Wt: 315.3 g/mol
InChI Key: PGFMGBDTERGONM-UHFFFAOYSA-N
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Description

1-Oxido-2,2-diphenyl-indole-3,7-dione is a compound that belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry Indole derivatives are widely studied due to their presence in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxido-2,2-diphenyl-indole-3,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with phthalic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Oxido-2,2-diphenyl-indole-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can introduce different functional groups into the indole ring .

Scientific Research Applications

1-Oxido-2,2-diphenyl-indole-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxido-2,2-diphenyl-indole-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2,3-dione: Known for its biological activities and used in medicinal chemistry.

    2-Phenylindole: Another indole derivative with various applications in research and industry.

Uniqueness

1-Oxido-2,2-diphenyl-indole-3,7-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

65817-75-6

Molecular Formula

C20H13NO3

Molecular Weight

315.3 g/mol

IUPAC Name

1-oxido-2,2-diphenylindol-1-ium-3,7-dione

InChI

InChI=1S/C20H13NO3/c22-17-13-7-12-16-18(17)21(24)20(19(16)23,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H

InChI Key

PGFMGBDTERGONM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC(=O)C3=[N+]2[O-])C4=CC=CC=C4

Origin of Product

United States

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